2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with o-phenylenediamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzimidazole rings.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole units can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Scientific Research Applications
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Lacks the bromine atom, resulting in different reactivity and applications.
2,2’-(2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl)): Features a butane linker instead of a pyridine core, altering its chemical properties.
Uniqueness
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H12BrN5 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-[6-(1H-benzimidazol-2-yl)-4-bromopyridin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H12BrN5/c20-11-9-16(18-22-12-5-1-2-6-13(12)23-18)21-17(10-11)19-24-14-7-3-4-8-15(14)25-19/h1-10H,(H,22,23)(H,24,25) |
InChI Key |
OKNUNZBIKXNQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=N3)C4=NC5=CC=CC=C5N4)Br |
Origin of Product |
United States |
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